molecular formula C11H16S B15244043 4-(3-Methylphenyl)butane-2-thiol

4-(3-Methylphenyl)butane-2-thiol

Cat. No.: B15244043
M. Wt: 180.31 g/mol
InChI Key: WEQAPYLKGQCUDL-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)butane-2-thiol is an organic compound with the molecular formula C11H16S. It is a thiol, which means it contains a sulfur atom bonded to a hydrogen atom (-SH group). Thiols are known for their strong and often unpleasant odors. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Methylphenyl)butane-2-thiol can be synthesized through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with sodium hydrosulfide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is replaced by the thiol group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)butane-2-thiol undergoes various chemical reactions, including:

    Oxidation: Thiols can be oxidized to form disulfides. For example, this compound can be oxidized to form 4-(3-Methylphenyl)butane-2-disulfide using oxidizing agents like hydrogen peroxide or iodine.

    Reduction: Disulfides can be reduced back to thiols using reducing agents such as zinc and hydrochloric acid.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Zinc, hydrochloric acid.

    Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

    Oxidation: 4-(3-Methylphenyl)butane-2-disulfide.

    Reduction: this compound (from disulfide).

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

4-(3-Methylphenyl)butane-2-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins.

    Medicine: Research into thiol-containing compounds has shown potential in developing new pharmaceuticals, particularly in targeting oxidative stress-related diseases.

    Industry: Thiols are used in the production of certain polymers and as additives in various industrial processes.

Mechanism of Action

The mechanism by which 4-(3-Methylphenyl)butane-2-thiol exerts its effects involves the reactivity of the thiol group. Thiols can form disulfide bonds, which are important in stabilizing the three-dimensional structure of proteins. The sulfur atom in the thiol group can also participate in various chemical reactions, making it a versatile functional group in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1-butanethiol: Another thiol with a similar structure but different carbon chain length.

    2-Butanethiol: A thiol with a shorter carbon chain and different substitution pattern.

    Ethanethiol: A simpler thiol with a shorter carbon chain.

Uniqueness

4-(3-Methylphenyl)butane-2-thiol is unique due to the presence of the 3-methylphenyl group, which imparts distinct chemical properties and reactivity compared to other thiols. This structural feature makes it a valuable compound in various chemical syntheses and applications.

Properties

Molecular Formula

C11H16S

Molecular Weight

180.31 g/mol

IUPAC Name

4-(3-methylphenyl)butane-2-thiol

InChI

InChI=1S/C11H16S/c1-9-4-3-5-11(8-9)7-6-10(2)12/h3-5,8,10,12H,6-7H2,1-2H3

InChI Key

WEQAPYLKGQCUDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CCC(C)S

Origin of Product

United States

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